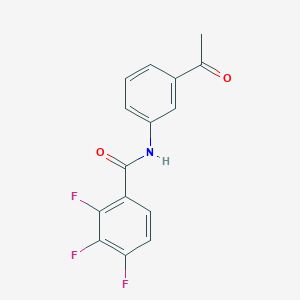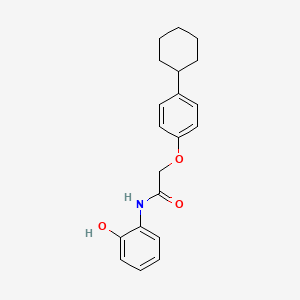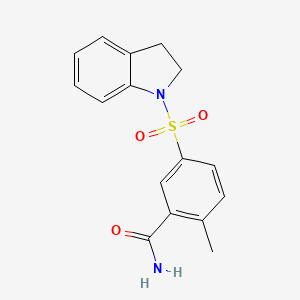
1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea
Descripción general
Descripción
1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea is a compound known for its significant role in various scientific and industrial applications This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety
Mecanismo De Acción
Target of Action
The primary target of 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea, also known as N-phenyl-N’-[4-(trifluoromethoxy)phenyl]urea, is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
As an inhibitor of sEH, this compound prevents the breakdown of EETs, thereby increasing their levels in the body . This results in enhanced anti-inflammatory effects and blood pressure regulation . The compound acts by forming additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of EETs. By inhibiting sEH, it prevents the conversion of EETs to their corresponding diols, leading to an accumulation of EETs . This can result in the modulation of inflammation and protection against hypertension, neuropathic pain, and neurodegeneration .
Pharmacokinetics
It has been found that the compound and its metabolites are excreted primarily through urine and feces .
Result of Action
The compound has been shown to have protective effects on the blood-brain barrier (BBB) against ischemic injury by upregulating tight junction protein expression, mitigating apoptosis, and inflammation . It can reduce brain edema and increase the expression of tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1) .
Análisis Bioquímico
Biochemical Properties
1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea has been synthesized and studied for its potential as an inhibitor of human soluble epoxide hydrolase . This interaction with the enzyme suggests that the compound may play a role in modulating inflammation and protecting against certain conditions such as hypertension, neuropathic pain, and neurodegeneration .
Cellular Effects
It has been suggested that the compound may influence cell function by interacting with certain cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can inhibit the activity of soluble epoxide hydrolase, potentially influencing the enzyme’s function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized in yields ranging from 58% to 80%
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been used in research for modulating inflammation and protecting against certain conditions in rats .
Metabolic Pathways
It is known that the compound can inhibit the activity of soluble epoxide hydrolase, suggesting that it may be involved in the metabolism of certain epoxides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
- Preparation of 4-(trifluoromethoxy)phenyl isocyanate.
- Reaction of the isocyanate with aniline to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl rings.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of electrochromic devices and other advanced materials.
Comparación Con Compuestos Similares
1-Phenyl-3-(4-(trifluoromethyl)phenyl)urea: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-Phenyl-3-(4-(methoxy)phenyl)urea: Contains a methoxy group instead of trifluoromethoxy.
1-Phenyl-3-(4-(chloromethoxy)phenyl)urea: Features a chloromethoxy group.
Uniqueness: 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea is unique due to the presence of the trifluoromethoxy group, which imparts distinct lipophilic and electronic properties. These properties enhance its effectiveness as an sEH inhibitor and contribute to its diverse applications in various fields .
Propiedades
IUPAC Name |
1-phenyl-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-8-6-11(7-9-12)19-13(20)18-10-4-2-1-3-5-10/h1-9H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTUPGHJPIIZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4868892.png)
![4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(2-METHOXYPHENYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE](/img/structure/B4868898.png)
![N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4868902.png)
![{4-[(4-Cyclohexylphenoxy)methyl]phenyl}(dioxo)propyl-lambda~6~-sulfane](/img/structure/B4868918.png)
![5-(2-FURYL)-N-MORPHOLINO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4868928.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4868950.png)
![(5E)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4868954.png)



![3-chloro-4-methyl-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B4868980.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4868994.png)
![2-bromo-N-{[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4868995.png)
![1-[4-(2,3-dimethylphenoxy)butyl]piperidine](/img/structure/B4869003.png)
